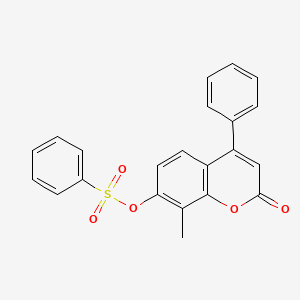![molecular formula C17H21ClN2OS B5081231 3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BCTC and has been shown to have promising properties as a tool for studying ion channels and pain receptors. In
作用機序
The mechanism of action of BCTC involves its binding to the TRPA1 and TRPV1 ion channels, which are expressed on sensory neurons. BCTC binds to these channels and blocks their activity, thereby reducing the sensation of pain and inflammation. BCTC has also been shown to inhibit the release of pro-inflammatory cytokines, which further reduces inflammation in the body.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects. BCTC has been found to reduce the sensation of pain and inflammation in animal models of arthritis and neuropathic pain. BCTC has also been found to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals to the brain. Additionally, BCTC has been shown to reduce the release of pro-inflammatory cytokines, which further reduces inflammation in the body.
実験室実験の利点と制限
One advantage of using BCTC in lab experiments is its potency and selectivity as an antagonist of the TRPA1 and TRPV1 ion channels. This makes it a valuable tool for studying the mechanisms of pain and inflammation in the body. However, one limitation of using BCTC is its potential toxicity and side effects. Careful dose selection and monitoring is necessary when using BCTC in lab experiments.
将来の方向性
There are several future directions for research on BCTC. One area of research is the development of more potent and selective TRPA1 and TRPV1 antagonists. Another area of research is the investigation of the potential therapeutic applications of BCTC in the treatment of pain and inflammation. Additionally, research on the safety and toxicity of BCTC is necessary to ensure its safe use in lab experiments and potential clinical applications.
合成法
The synthesis of BCTC is a multi-step process that involves the use of various reagents and solvents. The starting material for the synthesis is 2-chlorobenzoic acid, which is converted to 2-chlorobenzoyl chloride through the use of thionyl chloride. The resulting 2-chlorobenzoyl chloride is then reacted with 6-methyl-1-benzothiophene-2-carboxamide in the presence of triethylamine to yield the intermediate product. This intermediate product is then reacted with 1-piperidineethanol to produce the final product, BCTC.
科学的研究の応用
BCTC has been shown to have potential applications in scientific research, particularly in the study of ion channels and pain receptors. BCTC has been found to be a potent and selective antagonist of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. BCTC has also been shown to block the activity of the TRPV1 ion channel, which is involved in the sensation of heat and pain. These properties make BCTC a valuable tool for studying the mechanisms of pain and inflammation in the body.
特性
IUPAC Name |
3-chloro-6-methyl-N-(2-piperidin-1-ylethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c1-12-5-6-13-14(11-12)22-16(15(13)18)17(21)19-7-10-20-8-3-2-4-9-20/h5-6,11H,2-4,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYJZKWVHUNYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)




![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)
![1-(3,5-dimethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081212.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
![3-(methylthio)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081249.png)

![{1-methyl-1-[1-({1-[5-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine bis(trifluoroacetate)](/img/structure/B5081263.png)
